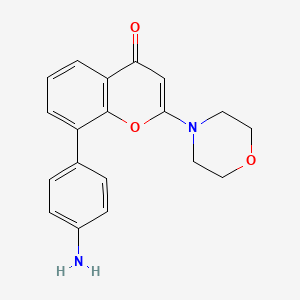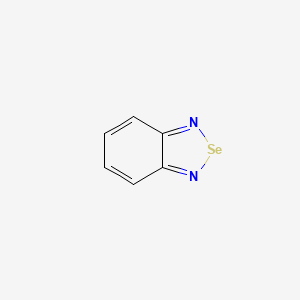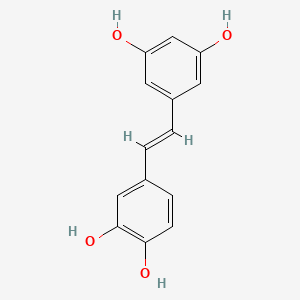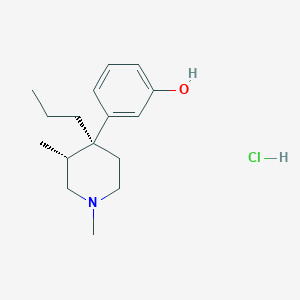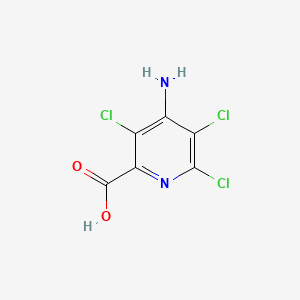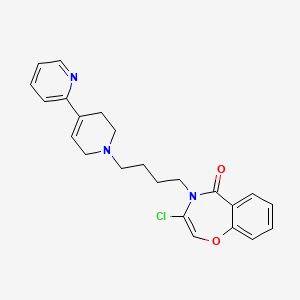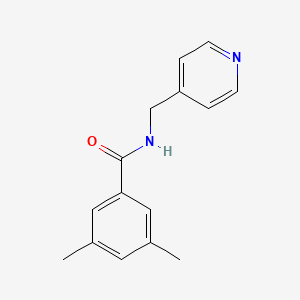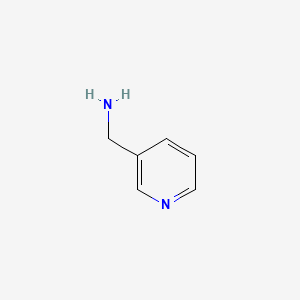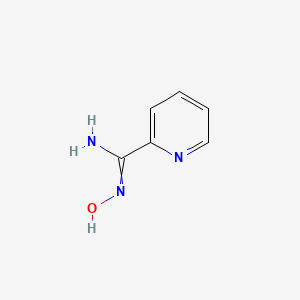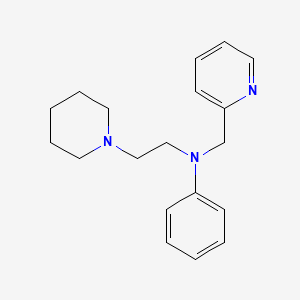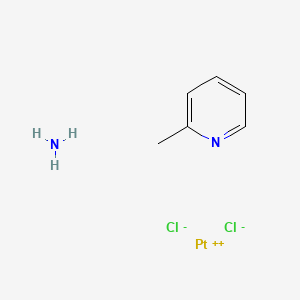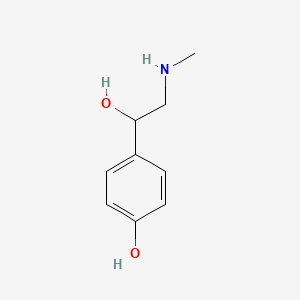
Synephrin
Übersicht
Beschreibung
Synephrin, auch bekannt als p-Synephrin, ist ein natürlich vorkommendes Alkaloid, das in bestimmten Pflanzen und Tieren gefunden wird. Es wird üblicherweise aus der Bitterorange (Citrus aurantium) gewonnen und wird seit Jahrhunderten in der traditionellen chinesischen Medizin verwendet. This compound ist bekannt für seine adrenergen Wirkungen, die denen von Adrenalin und Noradrenalin ähneln, aber eine längere Wirkungsdauer haben .
Wissenschaftliche Forschungsanwendungen
Synephrine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular metabolism and energy production.
Medicine: Investigated for its potential as a weight-loss supplement and its cardiovascular effects.
Industry: Used in the formulation of dietary supplements and as a natural stimulant in various products
Wirkmechanismus
Target of Action
Synephrine, also referred to as p-synephrine, is a naturally occurring alkaloid . It primarily targets the Alpha-1 adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .
Mode of Action
Synephrine is known for its longer-acting adrenergic effects compared to norepinephrine . It binds to and activates the Alpha-1 adrenergic receptors, leading to various physiological responses .
Biochemical Pathways
Synephrine can bind to and activate β3-Adrenergic receptors, contributing to thermogenesis, lipolysis, glucose, and cholesterol metabolism . It’s also suggested that synephrine might have anti-inflammatory and anti-cancer activity in various in vitro and animal models .
Pharmacokinetics
The pharmacokinetics of synephrine were studied, and a peak plasma concentration was reported at 1–2 hours, with an elimination half-life (T 1/2) of 2 hours .
Result of Action
Synephrine’s activation of adrenergic receptors leads to various molecular and cellular effects. It’s known for its longer-acting adrenergic effects compared to norepinephrine, contributing to physiological responses such as increased heart rate and blood pressure . It also has potential anti-inflammatory and anti-cancer activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of synephrine. For instance, structural and stereochemical differences between p-synephrine and m-synephrine lead to different binding characteristics in relation to adrenergic receptors . Additionally, synephrine’s impact on regulating the metabolic rate could be mainly explained by its molecular effects as a non-specific agonist of β-adrenergic receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Synephrin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Kondensation von Benzaldehyd mit Nitroethan zur Bildung von Nitrostyrol, das dann zu Phenethylamin reduziert wird. Dieser Zwischenstoff wird weiter hydroxyliert, um this compound zu erzeugen .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound häufig aus der Schale der Bitterorange mithilfe von Lösungsmittelextraktionsverfahren gewonnen. Das extrahierte this compound wird dann mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Es kann reduziert werden, um Dihydrothis compound zu bilden.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Halogenide und Amine werden unter basischen Bedingungen verwendet.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydrothis compound.
Substitution: Verschiedene substituierte Phenethylamine.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Untersucht werden seine Auswirkungen auf den Zellstoffwechsel und die Energieproduktion.
Medizin: Untersucht wird sein Potenzial als Gewichtsabnahmemittel und seine kardiovaskulären Wirkungen.
Industrie: Wird in der Formulierung von Nahrungsergänzungsmitteln und als natürlicher Stimulans in verschiedenen Produkten verwendet
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Aktivierung von adrenergen Rezeptoren aus, insbesondere der Alpha-1-adrenergen Rezeptoren. Diese Aktivierung führt zu erhöhten Spiegeln von zyklischem Adenosinmonophosphat (cAMP), das wiederum verschiedene Stoffwechselwege stimuliert. This compound beeinflusst auch die Freisetzung von Noradrenalin und verstärkt so seine stimulierenden Wirkungen .
Analyse Chemischer Reaktionen
Types of Reactions
Synephrine undergoes various chemical reactions, including:
Oxidation: Synephrine can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydrosynephrine.
Substitution: Synephrine can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrosynephrine.
Substitution: Various substituted phenethylamines.
Vergleich Mit ähnlichen Verbindungen
Synephrin ist chemisch ähnlich anderen adrenergen Verbindungen wie Ephedrin und Phenylephrin. Es ist einzigartig in seiner längeren Wirkungsdauer und seiner spezifischen Rezeptoraffinität. Im Gegensatz zu Ephedrin hat this compound ein geringeres Potenzial für kardiovaskuläre Nebenwirkungen, was es zu einer sichereren Alternative für die Verwendung in Nahrungsergänzungsmitteln macht .
Ähnliche Verbindungen
Ephedrin: Bekannt für seine starke stimulierende Wirkung, aber mit höheren kardiovaskulären Risiken.
Phenylephrin: Wird hauptsächlich als abschwellendes Mittel und Vasokonstriktor verwendet.
Octopamin: Ein weiteres natürlich vorkommendes Alkaloid mit ähnlichen adrenergen Wirkungen.
Eigenschaften
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWQPVGYLYSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030588 | |
| Record name | p-Synephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Synephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94-07-5 | |
| Record name | Synephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxedrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Synephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09203 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxedrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Synephrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Synephrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Synephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-hydroxy-2-(methylamino)ethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG5DP7434 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Synephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


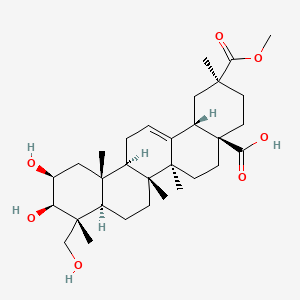
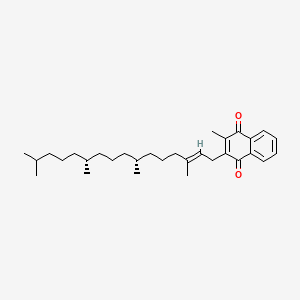
![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)
